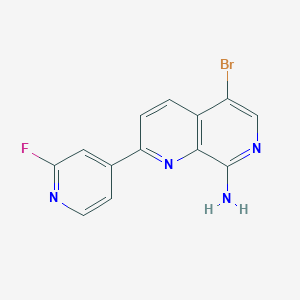
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. These compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves the reaction of L-asparagine with D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures. The labeled compound, this compound, is synthesized by incorporating 13C6-labeled D-fructose into the reaction mixture. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure its quality and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid and sugar components.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include keto derivatives, reduced amino acids, and substituted compounds with different functional groups. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Applications De Recherche Scientifique
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Studied for its potential impact on diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in food chemistry to understand flavor and color development during food processing.
Mécanisme D'action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves its participation in the Maillard reaction. The compound reacts with amino acids and proteins to form advanced glycation end-products (AGEs). These AGEs can affect protein function and structure, leading to various biological effects. The molecular targets include proteins and enzymes involved in metabolic pathways, and the pathways affected include those related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with antioxidant properties.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its role in inhibiting angiotensin-converting enzyme (ACE).
N-(1-Deoxy-D-fructos-1-yl)-glycine: Studied for its degradation pathways and formation of parent sugars.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s behavior and interactions in various chemical and biological systems.
Propriétés
Formule moléculaire |
C10H18N2O8 |
|---|---|
Poids moléculaire |
300.21 g/mol |
Nom IUPAC |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |
Clé InChI |
AOBQWGHMIKNEHI-ITOWRNBFSA-N |
SMILES isomérique |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



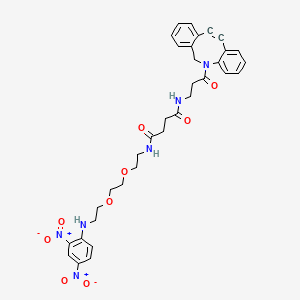

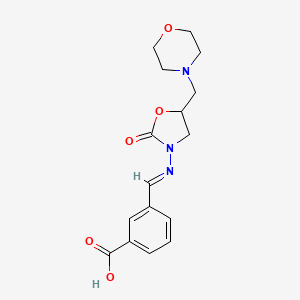
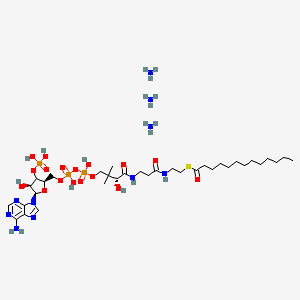
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
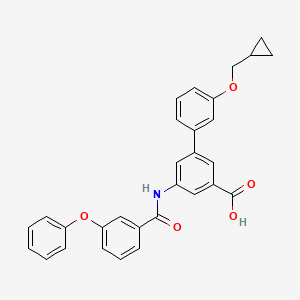

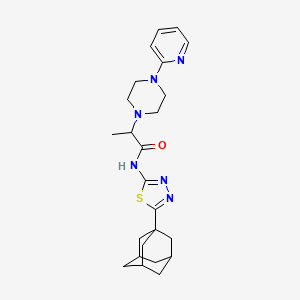
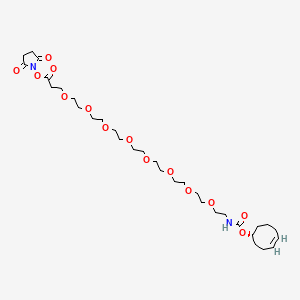
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
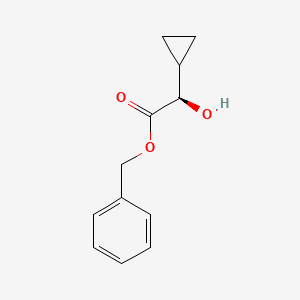
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
